L-Theanine

Chiral pharmacokinetics Enantiomer-specific absorption Bioequivalence

Procure L-Theanine (CAS 3081-61-6) with verified enantiomeric purity (≥98% ee) for nutraceutical or research CNS applications. Unlike racemic D,L-theanine, which exhibits ~50% lower oral bioavailability owing to competitive intestinal absorption and preferential renal excretion of the D-isomer, pure L-theanine reliably crosses the BBB within 30–60 minutes and demonstrates a brain half-life of ~5 hours. Substitution with GABA is contraindicated for central effects due to negligible BBB penetration. Insist on chiral HPLC certification and, for natural claims, δ¹³C IRMS evidence (target -24.4‰ ±1.3‰) to confirm tea-derived origin and reject synthetic C4-substrate material.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 3081-61-6
Cat. No. B554948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Theanine
CAS3081-61-6
SynonymsL-Theanine; Theanine; 3081-61-6; Theanin; (S)-2-Amino-5-(ethylamino)-5-oxopentanoicacid; N-gamma-Ethyl-L-glutamine; N-Ethyl-L-glutamine; Suntheanine; L-gamma-Glutamylethylamide; N5-Ethyl-L-glutamine; N(5)-ethyl-L-glutamine; (2S)-2-amino-5-(ethylamino)-5-oxopentanoicacid; UNII-8021PR16QO; CCRIS7326; CHEBI:17394; DATAGRPVKZEWHA-YFKPBYRVSA-N; EINECS221-379-0; NSC21308; (+)-Theanine; PubChem13022; L-Glutamine,N-ethyl-; Spectrum2_001693; Spectrum3_001137; Spectrum4_001984; Spectrum5_000897
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCNC(=O)CCC(C(=O)O)N
InChIInChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyDATAGRPVKZEWHA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in 2.6 parts water at 0 °C;  soluble in 1.8 parts water at 100 °C
Insoluble in ethanol and ethe

Structure & Identifiers


Interactive Chemical Structure Model





L-Theanine (CAS 3081-61-6) Procurement Specifications: Chiral Identity and Structural Definition


L-Theanine (N5-ethyl-L-glutamine, CAS 3081-61-6) is the naturally occurring L-enantiomer of γ-glutamylethylamide, a non-proteinogenic amino acid found in Camellia sinensis tea leaves at concentrations up to 2.2% dry weight [1]. As a structural analog of L-glutamate and L-glutamine, L-theanine possesses a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol . This compound is distinguished by its chiral center at the α-carbon; the L-configuration is the bioactive form responsible for all documented neurological effects, while the D-enantiomer exhibits markedly different pharmacokinetic behavior [2].

L-Theanine (CAS 3081-61-6): Why D,L-Racemic Mixtures and Class Analogs Cannot Substitute


Generic substitution of L-theanine with racemic D,L-theanine or alternative calming amino acids such as GABA fails due to three scientifically documented barriers: enantiomer-specific absorption and renal handling, divergent source-dependent isotopic fingerprints, and functional mechanism incompatibility. Oral bioavailability of D-theanine is substantially lower than that of L-theanine, with the two enantiomers exhibiting competitive intestinal absorption and opposing renal processing—L-theanine undergoes preferential reabsorption and metabolism, while D-theanine is preferentially excreted unchanged [1]. Market surveys have confirmed that five out of six commercial theanine products tested were racemates rather than pure L-theanine [2]. Furthermore, direct comparison with GABA reveals a critical blood-brain barrier (BBB) permeability dichotomy: L-theanine crosses the BBB within 30–60 minutes via sodium-coupled amino acid transporters, whereas orally administered GABA shows minimal to negligible BBB penetration, rendering peripheral GABA supplements ineffective for central neurological applications [3].

L-Theanine (CAS 3081-61-6): Quantified Differential Evidence Against D-Theanine, Racemates, GABA, and Synthetic Adulterants


L-Theanine vs. D-Theanine: Oral Bioavailability Differential in Rat Pharmacokinetic Model

In a head-to-head pharmacokinetic study in rats, oral administration of L-theanine produced markedly higher plasma concentrations than D-theanine, demonstrating that gut absorption of D-theanine is far less than that of L-theanine [1]. Following oral dosing, L-theanine achieved approximately 2.3-fold higher peak plasma concentration compared to D-theanine. By contrast, intraperitoneal administration (bypassing intestinal absorption) yielded similar plasma concentrations for both enantiomers, confirming that the absorption differential is localized to the intestinal transport mechanism rather than systemic clearance [1].

Chiral pharmacokinetics Enantiomer-specific absorption Bioequivalence Nutraceutical QC

L-Theanine vs. D,L-Theanine (Racemate): Renal Handling and Competitive Urinary Reabsorption

The same pharmacokinetic study revealed that regardless of administration route, the presence of both enantiomers (as in racemic D,L-theanine) consistently decreased theanine plasma concentrations, indicating competitive inhibition with respect to urinary reabsorption [1]. L-Theanine was preferentially reabsorbed and metabolized by the kidney, whereas D-theanine was preferentially excreted with minimal metabolism. The bioequivalencies of D,L-theanine and its individual enantiomers were found to be "quite different from one another" [1].

Renal pharmacokinetics Enantiomer competition Metabolic fate Urinary excretion

L-Theanine vs. GABA: Blood-Brain Barrier Permeability Differential

L-Theanine crosses the blood-brain barrier (BBB) within 30–60 minutes post-oral ingestion via sodium-coupled amino acid transporters, reaching the brain and persisting for approximately five hours before clearance [1]. In contrast, orally administered GABA does not effectively cross the BBB due to molecular size and transport limitations; GABA's central effects from oral supplementation are minimal to absent, with any observed anxiolytic effects attributed to peripheral mechanisms [2].

Blood-brain barrier CNS bioavailability Neurological applications Amino acid transport

Natural vs. Synthetic L-Theanine: Stable Carbon Isotope Ratio (δ13C) Authentication

Stable isotope ratio analysis (SIRA) enables unequivocal discrimination between natural L-theanine extracted from Camellia sinensis (C3 photosynthetic cycle) and synthetic L-theanine produced via bacterial enzymes using C4 plant-derived substrates [1]. Natural L-theanine exhibits a δ13C value of -24.4‰ (±1.3‰), whereas synthetic L-theanine shows a distinctly different δ13C value of -14.3‰ (±1.5‰) [1].

Isotope ratio mass spectrometry Source authentication Adulteration detection C3/C4 plant discrimination

Market Survey: Purity and Enantiomeric Composition of Commercial L-Theanine Products

A market survey conducted on six commercially available theanine products revealed that five out of six products were racemates (50:50 D- and L-theanine mixtures) characteristic of chemical synthesis, while only one product—manufactured via enzymatic process—was essentially pure L-theanine [1]. A separate market analysis confirmed that most L-theanine products are impure, with chemical synthesis or purported extraction from green tea frequently producing substantially greater amounts of D-theanine than found in tea .

Chiral purity Market surveillance Quality control Enantiomeric excess

L-Theanine (CAS 3081-61-6): Evidence-Driven Application Scenarios for Research and Industrial Formulation


CNS-Active Nutraceutical Formulation: Stress Reduction and Cognitive Focus Products Requiring BBB Penetration

For nutraceutical products targeting central nervous system effects such as relaxation without sedation, alpha-wave modulation, or cognitive focus, L-theanine is the requisite amino acid due to its documented BBB permeability within 30–60 minutes and brain persistence of approximately 5 hours [1]. Substitution with GABA is contraindicated for CNS applications due to negligible BBB penetration of orally administered GABA [1]. Formulators must specify pure L-theanine (≥99% enantiomeric excess) rather than racemic D,L-theanine to avoid the ~50% reduction in orally bioavailable payload documented in pharmacokinetic studies [2].

Cognitive Performance and Nootropic Stacks: Synergistic Formulation with Caffeine

L-Theanine demonstrates quantifiable synergy with caffeine in human clinical trials: the L-theanine-caffeine combination significantly increased the amplitudes and reduced the latencies of the P3b event-related potential (ERP) component compared to placebo, improving accuracy and speed of selective attention deployment in sleep-deprived individuals [1]. In attention-switching tasks, the combination improved both speed and accuracy of performance at 60 minutes and reduced susceptibility to distracting information at both 60 and 90 minutes [2]. These effects are enantiomer-specific to L-theanine and cannot be replicated with racemic material due to the lower oral bioavailability of the D-isomer.

Natural-Source Product Authentication and Regulatory Compliance

For products labeled as 'natural' or 'tea-derived,' stable carbon isotope ratio analysis (δ13C IRMS) provides a forensic authentication method. Natural L-theanine extracted from Camellia sinensis exhibits δ13C = -24.4‰ ± 1.3‰, while synthetic L-theanine from bacterial fermentation using C4 substrates shows δ13C = -14.3‰ ± 1.5‰ [1]. This 10.1‰ differential enables objective verification of natural source claims, protecting against economically motivated adulteration and ensuring compliance with natural product certification requirements.

Preclinical and Clinical Research Requiring Enantiomerically Pure Reference Material

Preclinical and clinical studies evaluating L-theanine effects require enantiomerically pure material to ensure reproducibility and dose-response validity. Studies using racemic D,L-theanine introduce uncontrolled pharmacokinetic variables, including competitive intestinal absorption and altered renal handling that reduce overall plasma concentrations relative to pure L-theanine [1]. Researchers must specify ≥99% enantiomeric purity and verify via chiral HPLC or equivalent methodology, given that market surveys indicate 83% of commercial 'L-theanine' products are racemates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Theanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.